BE“GHE Foundational & Exploratory

Check Availability & Pricing

An In-Depth Technical Guide to Lauroscholtzine:
Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Lauroscholtzine

Cat. No.: B1679034

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroscholtzine, also known as N-Methyllaurotetanine, is a naturally occurring aporphine
alkaloid found in various plant species, including Corydalis yanhusuo and Thalictrum
revolutum.[1] This compound has garnered significant interest within the scientific community
for its notable biological activities, primarily as a 5-HT1A receptor agonist and for its potential
anti-inflammatory properties. This technical guide provides a comprehensive overview of the
physical and chemical properties of Lauroscholtzine, detailed experimental protocols, and an
exploration of its known signaling pathways, tailored for researchers and professionals in drug
development.

Physical and Chemical Properties

Lauroscholtzine is a white to off-white powder with the following properties:
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Property Value Source
Molecular Formula C20H23NO4 [1112]
Molecular Weight 341.40 g/mol [1][2]
CAS Number 2169-44-0
(6aS)-1,2,10-trimethoxy-6-
IUPAC Name methyl-5,6,6a,7-tetrahydro-4H-  PubChem
dibenzo[de,g]quinolin-9-ol
Melting Point 158-159 °C
Boiling Point Not experimentally determined.
Soluble in Chloroform,
Solubility Dichloromethane, Ethyl
Acetate, DMSO, and Acetone.
. Typically available in purities of
Purity
95% to 99%.
logP (predicted) 2.9
Topological Polar Surface Area
helod 51.2 Az

(TPSA)

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, assigned spectrum for Lauroscholtzine is not readily available in public

databases, a key characteristic feature in the *H-NMR spectrum of N-methyllaurotetanine is the

signal corresponding to the N-CHs group, which has been reported to resonate at dH 2.72.

Mass Spectrometry (MS)

Mass spectrometry data for Lauroscholtzine is available, with a molecular ion peak

corresponding to its molecular weight. LC-MS analysis has identified the following top 5 peaks
for the [M+H]* ion (Precursor m/z: 342.17):
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miz Relative Intensity
280.109894 100

311.128204 59.92

296.104645 57.08

281.113220 16.88

297.108643 10.95

Data obtained from PubChem.

Infrared (IR) Spectroscopy

Specific FT-IR spectral data for Lauroscholtzine is not widely published. However, based on
its chemical structure, the following characteristic absorption peaks would be expected:

e ~3400 cm~* (broad): O-H stretching vibration of the phenolic hydroxyl group.

e ~3000-2850 cm~1: C-H stretching vibrations of the methyl, methylene, and methoxy groups.
e ~1600 cm~t and ~1500 cm~1: C=C stretching vibrations within the aromatic rings.

e ~1250-1000 cm~1: C-O stretching vibrations of the methoxy and phenolic hydroxyl groups.
Experimental Protocols

Isolation of Alkaloids from Corydalis yanhusuo (General
Protocol)

This protocol provides a general method for the extraction and isolation of alkaloids from
Corydalis yanhusuo, a known source of Lauroscholtzine.

A general workflow for the isolation of alkaloids from Corydalis yanhusuo.

Methodology:
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o Extraction: The dried and powdered tubers of Corydalis yanhusuo are extracted multiple
times with 70% aqueous acetone or ethanol at room temperature.

» Concentration: The combined extracts are filtered and concentrated under reduced pressure
to yield a crude residue.

 Partitioning: The crude extract is subjected to sequential liquid-liquid partitioning with
solvents of increasing polarity, such as hexane, ethyl acetate, and butanol, to separate
compounds based on their polarity.

o Column Chromatography: The resulting fractions are further purified by silica gel column
chromatography using a gradient elution system, typically dichloromethane (CH2Clz) with
increasing amounts of methanol (MeOH).

o High-Speed Counter-Current Chromatography (HSCCC): For higher purity, fractions
containing the target alkaloids can be subjected to HSCCC.

e Analysis and Identification: Fractions are analyzed by High-Performance Liquid
Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify
and isolate Lauroscholtzine.

5-HT1A Receptor Binding Assay (General Protocol)

This protocol outlines a general procedure for a radioligand binding assay to determine the
affinity of a compound for the 5-HT1A receptor.
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A general workflow for a 5-HT1A receptor binding assay.
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Methodology:

Membrane Preparation: Cell membranes containing the 5-HT1A receptor are prepared from
a suitable source, such as rat hippocampal tissue or a cell line expressing the receptor. This
typically involves homogenization and differential centrifugation.

Incubation: The prepared membranes are incubated in an assay buffer with a known
radiolabeled ligand (e.qg., [(H]8-OH-DPAT) and varying concentrations of the test compound
(Lauroscholtzine). A parallel incubation with a high concentration of a non-labeled specific
ligand is performed to determine non-specific binding.

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which
traps the membranes with bound radioligand.

Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

Quantification: The amount of radioactivity trapped on the filters is quantified using a
scintillation counter.

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from
the total binding. The inhibition constant (Ki) of the test compound is then determined by
analyzing the competition binding data.

Signaling Pathways
5-HT1A Receptor Agonism

Lauroscholtzine is a known agonist of the 5-HT1A receptor. These receptors are G-protein
coupled receptors (GPCRSs) that are primarily coupled to the Gi/o family of G-proteins.
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Simplified signaling pathway of 5-HT1A receptor activation by Lauroscholtzine.

Activation of the 5-HT1A receptor by Lauroscholtzine initiates a cascade of intracellular
events:
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« Inhibition of Adenylyl Cyclase: The activated a-subunit of the Gi/o protein inhibits the enzyme
adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP
(CAMP).

e Modulation of Downstream Kinases: The reduction in cAMP levels leads to decreased
activity of Protein Kinase A (PKA). Furthermore, the By-subunits of the G-protein can
modulate other signaling pathways, including the Mitogen-Activated Protein Kinase
(MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway and the Phosphoinositide 3-
Kinase (PI3K)/Akt pathway.

» lon Channel Regulation: The By-subunits can also directly interact with and activate G-
protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and
hyperpolarization of the cell membrane, which results in decreased neuronal excitability.

Potential Anti-inflammatory Signaling

The anti-inflammatory effects of Lauroscholtzine are likely mediated through the modulation of
key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-kB) and MAPK
pathways.
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Potential anti-inflammatory mechanisms of Lauroscholtzine.
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e NF-kB Pathway: In response to inflammatory stimuli, the IkB kinase (IKK) complex is
activated, leading to the phosphorylation and subsequent degradation of the inhibitory
protein IkB. This allows the NF-kB dimer (typically p65/p50) to translocate to the nucleus and
initiate the transcription of pro-inflammatory genes, such as TNF-q, IL-1[3, and IL-6. It is
hypothesized that Lauroscholtzine may exert its anti-inflammatory effects by inhibiting one
or more steps in this pathway, such as the activation of the IKK complex.

 MAPK Pathway: The MAPK signaling cascades (including p38, JNK, and ERK) are also
activated by inflammatory stimuli and play a crucial role in regulating the production of
inflammatory mediators. These pathways can also lead to the activation of NF-kB.
Lauroscholtzine may potentially modulate the MAPK pathway, thereby reducing the
inflammatory response.

Conclusion

Lauroscholtzine is a promising natural compound with well-defined physical and chemical
characteristics. Its primary biological activities as a 5-HT1A receptor agonist and a potential
anti-inflammatory agent are of significant interest for drug discovery and development. While
the general signaling pathways involved are understood, further research is needed to
elucidate the specific molecular targets and downstream effects of Lauroscholtzine to fully
realize its therapeutic potential. This guide provides a foundational resource for researchers to
build upon in their exploration of this fascinating alkaloid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1679034#physical-and-chemical-properties-of-
lauroscholtzine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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